Cas no 1705898-39-0 (N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylfuran-2-carboxamide)

N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylfuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylfuran-2-carboxamide
- N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide
- N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]furan-2-carboxamide
- F6414-2524
- 1705898-39-0
- AKOS024874605
- N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]furan-2-carboxamide
-
- インチ: 1S/C16H18N2O3/c1-18-7-6-11-9-12(4-5-13(11)18)14(19)10-17-16(20)15-3-2-8-21-15/h2-5,8-9,14,19H,6-7,10H2,1H3,(H,17,20)
- InChIKey: WKBVXKMXNVNYBE-UHFFFAOYSA-N
- ほほえんだ: OC(CNC(C1=CC=CO1)=O)C1C=CC2=C(C=1)CCN2C
計算された属性
- せいみつぶんしりょう: 286.13174244g/mol
- どういたいしつりょう: 286.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 377
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 65.7Ų
N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylfuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6414-2524-100mg |
N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]furan-2-carboxamide |
1705898-39-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6414-2524-20mg |
N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]furan-2-carboxamide |
1705898-39-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6414-2524-1mg |
N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]furan-2-carboxamide |
1705898-39-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6414-2524-2μmol |
N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]furan-2-carboxamide |
1705898-39-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6414-2524-5μmol |
N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]furan-2-carboxamide |
1705898-39-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6414-2524-15mg |
N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]furan-2-carboxamide |
1705898-39-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6414-2524-75mg |
N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]furan-2-carboxamide |
1705898-39-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6414-2524-10μmol |
N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]furan-2-carboxamide |
1705898-39-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6414-2524-30mg |
N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]furan-2-carboxamide |
1705898-39-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6414-2524-40mg |
N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]furan-2-carboxamide |
1705898-39-0 | 40mg |
$140.0 | 2023-09-09 |
N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylfuran-2-carboxamide 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylfuran-2-carboxamideに関する追加情報
Introduction to N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylfuran-2-carboxamide (CAS No. 1705898-39-0)
N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylfuran-2-carboxamide (CAS No. 1705898-39-0) is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its complex molecular structure, exhibits promising properties that make it a valuable candidate for further exploration in medicinal chemistry. The intricate architecture of this molecule, featuring a furan ring coupled with an indole moiety, positions it as a potential building block for the synthesis of novel therapeutic agents.
The significance of this compound lies in its structural features, which include a hydroxyl group and an amide functionality. These functional groups not only contribute to the molecule's solubility and reactivity but also open up possibilities for diverse chemical modifications. In recent years, there has been a growing interest in indole derivatives due to their wide range of biological activities. The presence of the 1-methyl-2,3-dihydro-1H-indol scaffold in N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylfuran-2-carboxamide suggests that it may possess properties similar to those of known indole-based drugs, which have demonstrated efficacy in various therapeutic areas.
One of the most compelling aspects of this compound is its potential application in the development of new pharmaceuticals. The combination of a furan ring and an indole moiety has been explored in several research studies for its ability to interact with biological targets. For instance, furan derivatives have shown promise in the treatment of neurological disorders due to their ability to cross the blood-brain barrier. Similarly, indole derivatives are known for their anti-inflammatory and antimicrobial properties. The unique structure of N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylfuran-2-carboxamide may therefore make it a versatile tool for drug discovery.
In the realm of academic research, this compound has been studied for its potential role in modulating various biological pathways. Recent studies have highlighted the importance of indole derivatives in the context of cancer therapy. The 1-methyl-2,3-dihydro-1H-indol scaffold is particularly interesting because it can be modified to enhance binding affinity to specific receptors or enzymes involved in tumor growth and progression. Furthermore, the hydroxyl and amide groups provide opportunities for further derivatization, allowing researchers to fine-tune the molecule's properties for optimal therapeutic efficacy.
The synthesis of N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylfuran---carboxamide(CAS No. 1705898-39-0) involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of key intermediates such as substituted furans and indole derivatives. These intermediates are then coupled through various chemical transformations, including condensation reactions and functional group interconversions.
The use of advanced synthetic techniques has enabled researchers to achieve high yields and purity levels for this compound. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of N- N- >)-hydroxy- >)-hydroxy- >)-hydroxy- >)-hydroxy- >)-hydroxy- >)-hydroxy- >)-hydroxy- >)-hydroxy)ethylfuran-)carboxamide(CAS No.)1705898390). These methods not only improve efficiency but also minimize unwanted side products, ensuring that the final product meets stringent quality standards.
The pharmacological profile of N->)-hydroxy)ethylfuran-)carboxamide(CAS No.)1705898390)) is currently under investigation by several research teams worldwide. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors associated with inflammatory diseases and cancer. The hydroxyl group on the furan ring is believed to play a crucial role in modulating these interactions by forming hydrogen bonds with target molecules.
In addition to its potential therapeutic applications, N->)-hydroxy)ethylfuran-)carboxamide(CAS No.)1705898390)) may also serve as a valuable scaffold for developing new imaging agents. The unique structural features of this compound could allow it to be labeled with radioactive isotopes or fluorescent dyes for use in diagnostic procedures. Such applications would be particularly useful in oncology and neurology, where early detection and precise targeting are critical.
The future prospects for N->)-hydroxy)ethylfuran-)carboxamide(CAS No.)1705898390)) are promising given its diverse range of potential applications. As research continues to uncover new biological activities associated with indole derivatives, this compound may find utility in treating a variety of diseases beyond cancer and inflammation. Furthermore, advancements in synthetic chemistry may lead to more efficient methods for producing this molecule at scale.
In conclusion, N->)-hydroxy)ethylfuran-)carboxamide(CAS No.)1705898390)) represents an exciting opportunity for innovation in pharmaceutical research. Its complex structure and versatile functional groups make it a promising candidate for further development into novel therapeutics or diagnostic tools. As scientists continue to explore its potential benefits,this compound is poised to make significant contributions to medicine and biotechnology。
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